molecular formula C28H37N3O5 B606423 ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate CAS No. 1541206-05-6

ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate

Cat. No.: B606423
CAS No.: 1541206-05-6
M. Wt: 495.6 g/mol
InChI Key: RKGRJMYCISUSNK-XTNINKNLSA-N
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Description

BU09059 is a potent, selective, short-acting (non-"inactivating") antagonist of the κ-opioid receptor (KOR). It was derived from the irreversible (long-acting) KOR antagonist JDTic in search of an antagonist with a reversible profile of inactivation of the KOR that could be used with less concern to treat psychiatric disorders. In addition to its reversibility, BU09059 is much more selective for the KOR than JDTic, showing 15-fold and 616-fold preference for the KOR over the μ- and δ-opioid receptors (Ki = 1.72 nM, 26.5 nM, and 1060 nM, respectively).

Properties

CAS No.

1541206-05-6

Molecular Formula

C28H37N3O5

Molecular Weight

495.6 g/mol

IUPAC Name

ethyl 3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate

InChI

InChI=1S/C28H37N3O5/c1-4-36-27(35)25(30-26(34)24-13-19-8-9-23(33)12-20(19)15-29-24)17-31-11-10-28(3,18(2)16-31)21-6-5-7-22(32)14-21/h5-9,12,14,18,24-25,29,32-33H,4,10-11,13,15-17H2,1-3H3,(H,30,34)/t18-,24+,25?,28+/m0/s1

InChI Key

RKGRJMYCISUSNK-XTNINKNLSA-N

SMILES

CCOC(=O)C(CN1CCC(C(C1)C)(C)C2=CC(=CC=C2)O)NC(=O)C3CC4=C(CN3)C=C(C=C4)O

Isomeric SMILES

CCOC(=O)C(CN1CC[C@@]([C@H](C1)C)(C)C2=CC(=CC=C2)O)NC(=O)[C@H]3CC4=C(CN3)C=C(C=C4)O

Canonical SMILES

CCOC(=O)C(CN1CCC(C(C1)C)(C)C2=CC(=CC=C2)O)NC(=O)C3CC4=C(CN3)C=C(C=C4)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BU09059;  BU-09059;  BU 09059.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate
Reactant of Route 3
ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate
Reactant of Route 4
ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate
Reactant of Route 5
ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate
Reactant of Route 6
ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate

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